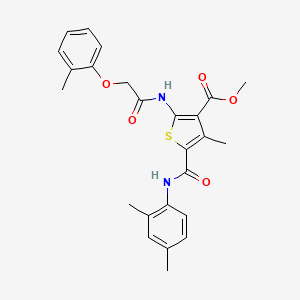

Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate

Description

Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. The molecule features a methyl ester at position 3 of the thiophene core, a 2,4-dimethylphenyl carbamoyl group at position 5, a methyl group at position 4, and a 2-(o-tolyloxy)acetamido moiety at position 2.

Properties

Molecular Formula |

C25H26N2O5S |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

methyl 5-[(2,4-dimethylphenyl)carbamoyl]-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C25H26N2O5S/c1-14-10-11-18(16(3)12-14)26-23(29)22-17(4)21(25(30)31-5)24(33-22)27-20(28)13-32-19-9-7-6-8-15(19)2/h6-12H,13H2,1-5H3,(H,26,29)(H,27,28) |

InChI Key |

QVTFJPVOADVTCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=CC=C3C)C(=O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may include:

Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of Functional Groups: Various functional groups such as carbamoyl, methyl, and acetamido groups are introduced through substitution reactions.

Esterification: The carboxylate group is formed through esterification reactions involving methanol and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups, including carbamoyl and acetamido moieties. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.

Therapeutic Applications

1. Anticancer Activity

Research has indicated that Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate exhibits anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that the compound effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses significant inhibitory effects against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways and reduce cytokine production in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The findings revealed that it inhibited bacterial growth effectively at low micromolar concentrations. This suggests potential for developing new antimicrobial agents based on this compound's structure .

Mechanism of Action

The mechanism of action of Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is a complex organic compound with potential biological activities. Its intricate structure, featuring multiple functional groups, positions it as a candidate for various pharmacological applications. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes:

- Thiophene core : A five-membered ring containing sulfur, contributing to the compound's electronic properties.

- Carbamoyl group : Enhances interactions with biological targets.

- Acetamido group : Suggests potential for various biological activities.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Thiophene, Carbamoyl, Acetamido |

| Key Characteristics | Multi-functional, Electron-rich thiophene |

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The thiophene ring is known for its ability to interact with microbial enzymes, potentially inhibiting their function. For instance, related thiophene derivatives have shown effectiveness against various bacterial strains.

Anticancer Potential

Research indicates that compounds containing thiophene moieties often possess anticancer activity. The presence of the acetamido group may enhance this property by facilitating interactions with cancer cell receptors. In vitro studies on structurally similar compounds have demonstrated significant cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assay

A study conducted on a series of thiophene derivatives revealed that compounds with similar substituents to this compound exhibited IC50 values ranging from 10 to 30 µM against human melanoma cells. This suggests a promising anticancer potential for the compound .

Anti-inflammatory Activity

The presence of the carbamoyl and acetamido groups may also contribute to anti-inflammatory effects. Compounds with these functional groups have been documented to inhibit pro-inflammatory cytokines in various models.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Potential mechanisms include:

- Enzyme Inhibition : Interactions with key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Binding : Modulation of receptor activity linked to cancer progression or inflammation.

- Reactive Oxygen Species (ROS) Modulation : Alteration of oxidative stress pathways in cells.

Comparative Analysis with Related Compounds

To further elucidate the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate | Antimicrobial | Simpler structure |

| Dichlorophenol | Antimicrobial | Commonly used disinfectant |

| 5-Amino-2-thiophenecarboxylic acid | Anticancer potential | Different functionalization |

This table illustrates that while many related compounds exhibit notable biological activities, the unique combination of functional groups in this compound may enhance its efficacy and application range.

Q & A

Q. What are the key steps in synthesizing Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate?

The synthesis typically involves:

- Gewald reaction : Condensation of a cyanoacetate derivative (e.g., ethyl cyanoacetate) with a ketone (e.g., acetoacetanilide) and elemental sulfur to form the thiophene core .

- Functionalization : Subsequent acylation and carbamoylation steps to introduce the o-tolyloxy acetamido and 2,4-dimethylphenyl carbamoyl groups. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid side reactions .

- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.8–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ expected at m/z ~527.2) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

- HPLC : Purity >95% using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during multi-step synthesis?

- Temperature control : Maintain ~80–100°C during cyclization steps to prevent decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carbamoylation efficiency .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .

- Stoichiometry : Ensure a 1.2:1 molar ratio of acylating agent to thiophene intermediate to minimize unreacted starting material .

Q. How should researchers address contradictory spectral data during characterization?

- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., ethyl 4-methyl-5-(phenylcarbamoyl)thiophene derivatives) to resolve ambiguities .

- X-ray crystallography : Resolve absolute configuration if chiral centers or planar groups (e.g., amides) cause spectral overlap .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange in flexible substituents (e.g., o-tolyloxy groups) .

Q. What biological targets or mechanisms are plausible for this compound based on its functional groups?

- Enzyme inhibition : The carbamoyl and acetamido groups may interact with protease active sites (e.g., trypsin-like serine proteases) via hydrogen bonding .

- Receptor modulation : The o-tolyloxy group’s lipophilicity could enhance membrane permeability, targeting G-protein-coupled receptors (GPCRs) .

- Cytotoxicity screening : Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) to identify structure-activity relationships (SAR) .

Q. How do substituent variations impact the compound’s physicochemical and biological properties?

- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring increase electrophilicity, enhancing reactivity in nucleophilic substitution .

- Methyl groups (e.g., 2,4-dimethylphenyl) improve metabolic stability by sterically hindering oxidative degradation .

- Comparative SAR studies : Replace the o-tolyloxy group with p-chlorophenoxy to assess changes in logP (lipophilicity) and bioavailability .

Q. What degradation pathways should be considered during stability studies?

- Hydrolysis : Ester and amide bonds are susceptible to acidic/basic conditions. Monitor degradation products via LC-MS at pH 2–9 .

- Photodegradation : Protect from UV light if the thiophene core or aromatic groups absorb in the 250–300 nm range .

- Storage recommendations : Store at –20°C under inert gas (N₂) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.